3,3,4,4,4-Pentafluorobutyl acrylate

Description

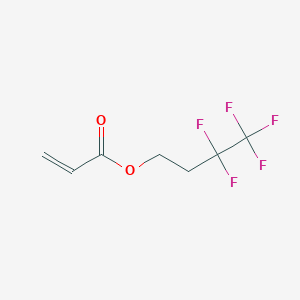

3,3,4,4,4-Pentafluorobutyl acrylate is a fluorinated acrylate ester characterized by a butyl chain substituted with five fluorine atoms at the 3rd and 4th carbon positions. Fluorinated acrylates are widely used in industrial and pharmaceutical applications due to their enhanced chemical stability, hydrophobicity, and resistance to degradation compared to non-fluorinated counterparts. These properties make them valuable in coatings, adhesives, and as intermediates in organic synthesis .

Properties

CAS No. |

17527-31-0 |

|---|---|

Molecular Formula |

C7H7F5O2 |

Molecular Weight |

218.12 g/mol |

IUPAC Name |

3,3,4,4,4-pentafluorobutyl prop-2-enoate |

InChI |

InChI=1S/C7H7F5O2/c1-2-5(13)14-4-3-6(8,9)7(10,11)12/h2H,1,3-4H2 |

InChI Key |

AVVYSSRKCWEPBH-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OCCC(C(F)(F)F)(F)F |

Canonical SMILES |

C=CC(=O)OCCC(C(F)(F)F)(F)F |

Other CAS No. |

17527-31-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Fluorinated Acrylates

Structural and Functional Differences

Fluorinated acrylates differ in the number and position of fluorine atoms, which directly influence their reactivity and applications. Key analogs include:

Key Observations :

- Increasing fluorine content correlates with greater chemical inertness and hydrophobicity. For example, heptafluorobutyl acrylate (7 fluorines) is preferred in proteomics for its stability, while pentafluorobutyl analogs may offer a balance between reactivity and durability .

- Substitution patterns (e.g., fluorine placement on proximal vs. terminal carbons) affect electron density and steric hindrance, altering polymerization kinetics and material properties .

Comparison with Non-Fluorinated Acrylates

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

- Structure : Contains a tetrahydrofuran ring instead of fluorinated chains.

- Properties : Biodegradable via hydrolysis to tetrahydrofurfuryl alcohol; used in adhesives and coatings.

- Contrast : Unlike fluorinated acrylates, it lacks persistence in the environment due to enzymatic degradation .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, CAS 331-39-5)

Research Findings on Fluorinated Acrylates

Stability and Reactivity

- Fluorine atoms reduce electron density at the acrylate double bond, slowing polymerization but improving thermal and oxidative stability. This makes fluorinated acrylates suitable for high-performance materials .

- Cross-Reactivity: Fluorinated acrylates are less likely to interact with biosensors designed for non-fluorinated carboxylates (e.g., TtgR biosensors), as fluorine substitution disrupts molecular recognition .

Environmental and Health Considerations

- Fluorinated acrylates are more persistent in the environment than non-fluorinated variants (e.g., tetrahydrofurfuryl acrylate) due to resistance to hydrolysis and microbial degradation .

- Safety data for hexafluorobutyl acrylate highlight restrictions on industrial handling, emphasizing the need for specialized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.